
2-Amino-3-fluoro-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H9FN2. It is a nitrile derivative, characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-fluoro-3-methylbutanenitrile with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-fluoro-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Amino-3-fluoro-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-amino-3-fluoro-3-methylbutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity and specificity for certain biological targets, while the nitrile group can participate in various chemical transformations within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-chloro-3-methylbutanenitrile: Similar structure but with a chloro substituent instead of fluoro.
2-Amino-3-bromo-3-methylbutanenitrile: Contains a bromo substituent.
2-Amino-3-iodo-3-methylbutanenitrile: Features an iodo substituent.
Uniqueness
2-Amino-3-fluoro-3-methylbutanenitrile is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and reactivity.
Propiedades
Número CAS |
79205-57-5 |
|---|---|
Fórmula molecular |
C5H9FN2 |
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
2-amino-3-fluoro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9FN2/c1-5(2,6)4(8)3-7/h4H,8H2,1-2H3 |
Clave InChI |
YOXOCQAYQCFTTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C#N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


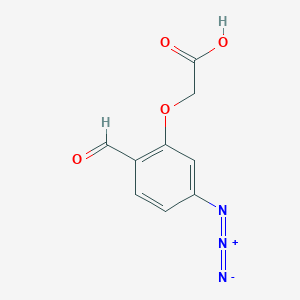
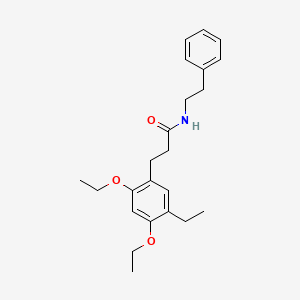

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
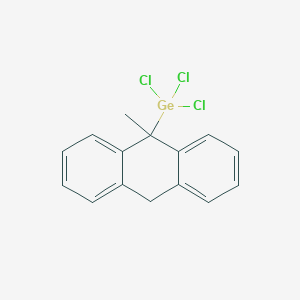

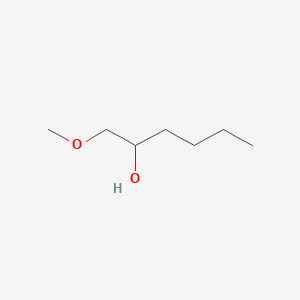
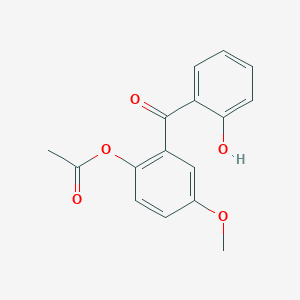
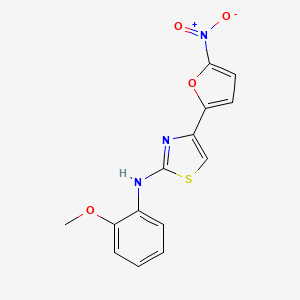
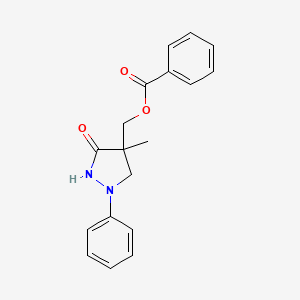
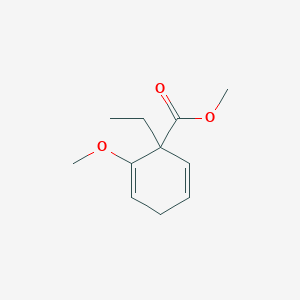
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
